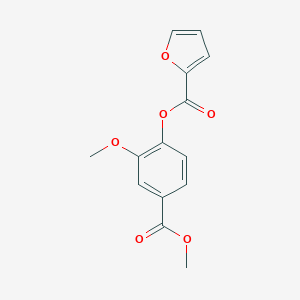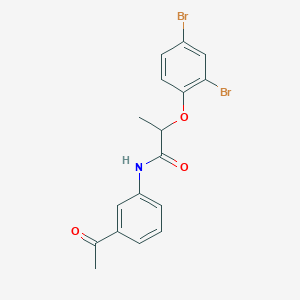![molecular formula C17H16ClNO4 B309281 Propyl 5-[(4-chlorobenzoyl)amino]-2-hydroxybenzoate](/img/structure/B309281.png)
Propyl 5-[(4-chlorobenzoyl)amino]-2-hydroxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl 5-[(4-chlorobenzoyl)amino]-2-hydroxybenzoate, also known as PCBAHB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Propyl 5-[(4-chlorobenzoyl)amino]-2-hydroxybenzoate is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. This compound has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and fungi. It has also been shown to reduce inflammation in animal models. However, more studies are needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Propyl 5-[(4-chlorobenzoyl)amino]-2-hydroxybenzoate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. It is also stable under normal laboratory conditions. However, this compound has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. It is also relatively expensive compared to other compounds.
Direcciones Futuras
There are several future directions for research on Propyl 5-[(4-chlorobenzoyl)amino]-2-hydroxybenzoate. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease. Another area of interest is its use as a fungicide in agriculture. Additionally, more studies are needed to fully understand the biochemical and physiological effects of this compound and its mechanism of action.
Métodos De Síntesis
Propyl 5-[(4-chlorobenzoyl)amino]-2-hydroxybenzoate can be synthesized through a multi-step process starting from 2-hydroxybenzoic acid. The first step involves the conversion of 2-hydroxybenzoic acid to 5-amino-2-hydroxybenzoic acid through a diazotization reaction. The resulting compound is then coupled with 4-chlorobenzoyl chloride to form this compound. The final step involves esterification of this compound with propyl alcohol to yield the desired product.
Aplicaciones Científicas De Investigación
Propyl 5-[(4-chlorobenzoyl)amino]-2-hydroxybenzoate has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, this compound has been shown to exhibit anti-inflammatory and anti-tumor properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurological disorders. In agriculture, this compound has been shown to have antifungal properties and can be used as a fungicide. In environmental science, this compound has been studied for its potential use as a pollutant remediation agent.
Propiedades
Fórmula molecular |
C17H16ClNO4 |
|---|---|
Peso molecular |
333.8 g/mol |
Nombre IUPAC |
propyl 5-[(4-chlorobenzoyl)amino]-2-hydroxybenzoate |
InChI |
InChI=1S/C17H16ClNO4/c1-2-9-23-17(22)14-10-13(7-8-15(14)20)19-16(21)11-3-5-12(18)6-4-11/h3-8,10,20H,2,9H2,1H3,(H,19,21) |
Clave InChI |
FAENLDBCSZPYNU-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl)O |
SMILES canónico |
CCCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 5-[(2-ethylhexanoyl)amino]-2-hydroxybenzoate](/img/structure/B309199.png)
![Methyl 4-chloro-3-[(2-ethylhexanoyl)amino]benzoate](/img/structure/B309201.png)
![3-[(2-ethylhexanoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B309202.png)
![4-chloro-3-[(2-ethylhexanoyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B309204.png)
![N-cyclohexyl-3,5-bis[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309206.png)
![N-(2-ethoxyphenyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309207.png)
![N-(4-fluorophenyl)-2-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309210.png)
![N-(3-methylphenyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309213.png)
![4-chloro-N-(2-phenylethyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309215.png)

![N-{3-[(2-ethoxyanilino)carbonyl]phenyl}isonicotinamide](/img/structure/B309218.png)

![Propyl 5-[(2-fluorobenzoyl)amino]-2-hydroxybenzoate](/img/structure/B309220.png)
![N-{3-[(2-ethoxyanilino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B309221.png)